Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and dimethyl groups: These groups are usually introduced via alkylation reactions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropylamine in a substitution reaction.
Formation of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl and thieno[2,3-D]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
- Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19N3OS2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H19N3OS2/c1-4-11-17-14(20-7-12(19)16-10-5-6-10)13-8(2)9(3)21-15(13)18-11/h10H,4-7H2,1-3H3,(H,16,19) |
InChI Key |
XMQYKKUPEHTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=N1)SCC(=O)NC3CC3 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.